
5-Bromo-2-cyanobenzyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyanobenzyl Acetate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzyl acetate, where the benzene ring is substituted with a bromine atom at the 5-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanobenzyl Acetate typically involves the bromination of 2-cyanobenzyl acetate. One common method includes the use of bromine in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, ensuring high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyanobenzyl Acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetate group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-cyanobenzyl acetate.
Reduction: 5-Bromo-2-aminobenzyl acetate.
Oxidation: 5-Bromo-2-cyanobenzoic acid.
Scientific Research Applications
5-Bromo-2-cyanobenzyl Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyanobenzyl Acetate is primarily related to its ability to undergo various chemical transformations. The bromine and cyano groups play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or disrupt cellular processes by forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzyl Acetate: Similar structure but with a chlorine atom instead of a cyano group.
2-Cyano-5-fluorobenzyl Acetate: Fluorine atom instead of bromine.
5-Bromo-2-nitrobenzyl Acetate: Nitro group instead of cyano.
Uniqueness
5-Bromo-2-cyanobenzyl Acetate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
(5-bromo-2-cyanophenyl)methyl acetate |
InChI |
InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-10(11)3-2-8(9)5-12/h2-4H,6H2,1H3 |
InChI Key |
OFZSKJYIQMJKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



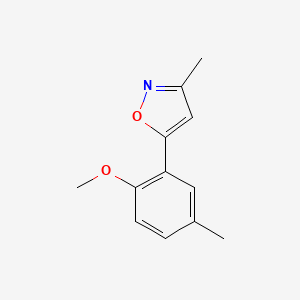
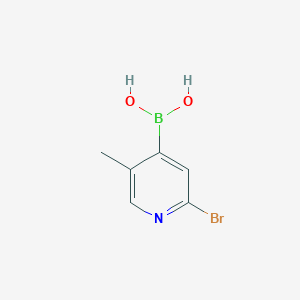
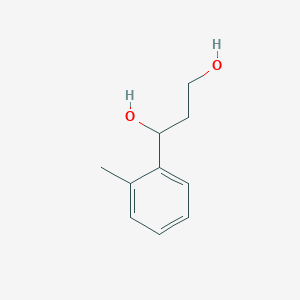
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)

![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
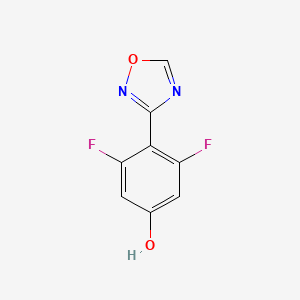
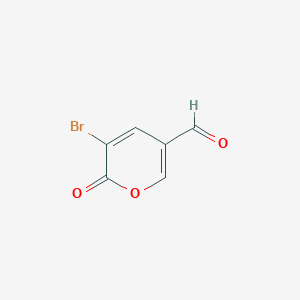

![2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)

![4-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B15331502.png)
